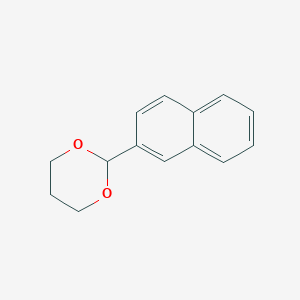
1-((Methylamino)methyl)isochroman-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Methylamino)methyl)isochroman-5,6-diol is a chemical compound that belongs to the class of isochromans. Isochromans are a type of heterocyclic compound containing a benzene ring fused to a tetrahydropyran ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Methylamino)methyl)isochroman-5,6-diol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP) as a solvent. This method facilitates the initial Meinwald rearrangement, converting epoxides into the corresponding aldehydes before further reactions . The presence of electron-donating groups on the phenyl ethanol ring can enhance the yield of the target product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((Methylamino)methyl)isochroman-5,6-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
1-((Methylamino)methyl)isochroman-5,6-diol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug development and as a lead compound for new pharmaceuticals.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-((Methylamino)methyl)isochroman-5,6-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-((Methylamino)methyl)isochroman-5,6-diol include other isochroman derivatives such as:
- Erythro-2-methyl-5-hydroxyphenylpropane-7,8-diol
- (4S)-4,8-dihydroxy-3,4-dihydro-1(2H)-naphthalen-1-one
- (4S)-4,6,8-trihydroxy-3,4-dihydro-1(2H)-naphthalen-1-one
- Chrysogeside D
Uniqueness
This compound is unique due to its specific structure and the presence of the methylamino group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(methylaminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol |
InChI |
InChI=1S/C11H15NO3/c1-12-6-10-7-2-3-9(13)11(14)8(7)4-5-15-10/h2-3,10,12-14H,4-6H2,1H3 |
InChI Key |
BTAKHIYPCGTBPZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1C2=C(CCO1)C(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-3-cyclopropyl-6-fluoroimidazo[1,2-A]pyridine](/img/structure/B11891462.png)




![6-Ethoxyisoxazolo[5,4-b]quinoline](/img/structure/B11891490.png)
![Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylicacid](/img/structure/B11891501.png)

![(5-Chlorobenzo[b]thiophen-3-yl)boronic acid](/img/structure/B11891515.png)




